RDA functions as a fluorescent marker with high quantum yield, making it ideal for Fe(II) detection. When excited by light, RDA emits fluorescence, and the intensity of this emission is affected by the presence of Fe(II). ()
In a cell-free system, RDA fluorescence is strongly quenched upon interaction with Fe(II) ions, indicating its binding capability. ()
Mitochondrial Targeting:
The design of RDA allows it to specifically target mitochondria within living cells. This is achieved due to two key features:
The cationic fluorophore (the fluorescent part of the molecule) facilitates membrane permeability, enabling RDA to enter cells. ()
The negative membrane potential of mitochondria attracts the positively charged RDA, promoting its accumulation within these organelles. ()
Applications in Fe(II) Research:
By measuring the changes in RDA fluorescence, researchers can gain insights into Fe(II) concentration and distribution within biological samples, particularly in mitochondria.
This information is crucial for studying various cellular processes where Fe(II) plays a vital role, such as iron metabolism, oxidative stress response, and diseases associated with iron dysregulation. ()
Comparison with RPA:
It's important to note that RDA has a slightly lower affinity for Fe(II) compared to another similar molecule, Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA). ()
However, RDA offers an alternative for researchers depending on the specific requirements of their study.
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